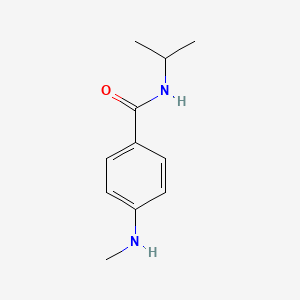![molecular formula C23H19FN2O4S B6525856 6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one CAS No. 942840-99-5](/img/structure/B6525856.png)
6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one, also known as CFSM, is a synthetic molecule that has recently been studied for its potential applications in scientific research. CFSM is composed of a carbazole ring with a methyl group, a 4-fluorobenzenesulfonyl group, and a morpholin-2-one group. This molecule is of interest because of its unique chemical structure, which is believed to have advantageous properties for scientific research applications.
Wissenschaftliche Forschungsanwendungen
6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one has been studied for its potential applications in scientific research. This molecule has been found to have several advantageous properties that make it attractive for use in research. For example, this compound has been found to be a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of folate. This property makes this compound a potential target for the development of new drugs for the treatment of folate-related diseases. Additionally, this compound has been found to have antioxidant properties, which make it a potential target for the development of new drugs for the treatment of oxidative stress-related diseases.
Wirkmechanismus
Target of Action
Compounds with a carbazole structure, such as 2-(9h-carbazol-9-yl)ethyl acrylate , are known to be electron-donating and can be used as charge transporting materials .
Mode of Action
It is known that carbazole-based compounds can interact with their targets by donating electrons, which can result in changes in the electrical properties of the system .
Biochemical Pathways
Carbazole-based compounds are known to exhibit high charge carrier mobility and photochemical stability , which suggests that they may influence pathways related to electron transport and light-induced reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one in laboratory experiments include its relatively simple synthesis method, its inhibitory activity against DHFR, and its antioxidant properties. Additionally, this compound has been found to interact with several other molecules, which makes it a potential target for the development of new drugs. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a synthetic molecule, which means that it may not be as stable as naturally occurring molecules. Additionally, there is still much to be learned about the biochemical and physiological effects of this compound, which may limit its use in laboratory experiments.
Zukünftige Richtungen
There are several possible future directions for the study of 6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one. One possible direction is the development of new drugs based on this compound’s inhibitory activity against DHFR. Additionally, further research into this compound’s antioxidant properties could lead to the development of new drugs for the treatment of oxidative stress-related diseases. Furthermore, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs for a variety of conditions. Finally, further research into the interaction of this compound with other molecules could lead to the development of new drugs for a variety of conditions.
Synthesemethoden
The synthesis of 6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one has been studied extensively, and several methods have been developed. The most commonly used method involves the reaction of the carbazole ring with a 4-fluorobenzenesulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction of the carbazole ring with the 4-fluorobenzenesulfonyl chloride yields the desired this compound molecule. This method is advantageous because it is relatively simple and can be completed in a short amount of time.
Eigenschaften
IUPAC Name |
6-(carbazol-9-ylmethyl)-4-(4-fluorophenyl)sulfonylmorpholin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c24-16-9-11-18(12-10-16)31(28,29)25-13-17(30-23(27)15-25)14-26-21-7-3-1-5-19(21)20-6-2-4-8-22(20)26/h1-12,17H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENUIHGKKLOSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)F)CN3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525777.png)
![2-({[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525778.png)
![N-[(furan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525788.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea](/img/structure/B6525807.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea](/img/structure/B6525820.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea](/img/structure/B6525821.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea](/img/structure/B6525827.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea](/img/structure/B6525830.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(3-hydroxypropyl)urea](/img/structure/B6525833.png)
![4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B6525839.png)
![2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid](/img/structure/B6525844.png)
![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-(4-methanesulfonylpiperazin-1-yl)propan-2-ol](/img/structure/B6525846.png)
![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B6525848.png)
